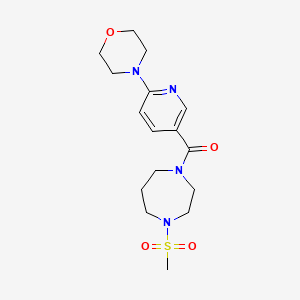
(4-Methylsulfonyl-1,4-diazepan-1-yl)-(6-morpholin-4-ylpyridin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methylsulfonyl-1,4-diazepan-1-yl)-(6-morpholin-4-ylpyridin-3-yl)methanone, also known as MMMP, is a novel small molecule that has gained attention in the scientific community for its potential therapeutic applications. MMMP is a kinase inhibitor that has shown promising results in preclinical studies for the treatment of various cancers, including breast, lung, and pancreatic cancer.
Mecanismo De Acción
(4-Methylsulfonyl-1,4-diazepan-1-yl)-(6-morpholin-4-ylpyridin-3-yl)methanone inhibits the activity of several kinases by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream targets and ultimately leads to the inhibition of cell growth and survival. (4-Methylsulfonyl-1,4-diazepan-1-yl)-(6-morpholin-4-ylpyridin-3-yl)methanone has also been shown to induce apoptosis in cancer cells through the activation of caspases, which are enzymes that play a key role in the apoptotic pathway.
Biochemical and Physiological Effects
In preclinical studies, (4-Methylsulfonyl-1,4-diazepan-1-yl)-(6-morpholin-4-ylpyridin-3-yl)methanone has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells, while having minimal effects on normal cells. (4-Methylsulfonyl-1,4-diazepan-1-yl)-(6-morpholin-4-ylpyridin-3-yl)methanone has also been shown to inhibit the formation of new blood vessels, which is important for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (4-Methylsulfonyl-1,4-diazepan-1-yl)-(6-morpholin-4-ylpyridin-3-yl)methanone is its specificity for kinases involved in cancer cell growth and survival. This makes it a promising candidate for cancer therapy with potentially fewer side effects than traditional chemotherapy. However, one limitation of (4-Methylsulfonyl-1,4-diazepan-1-yl)-(6-morpholin-4-ylpyridin-3-yl)methanone is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for the research and development of (4-Methylsulfonyl-1,4-diazepan-1-yl)-(6-morpholin-4-ylpyridin-3-yl)methanone. One direction is the optimization of the synthesis process to improve the yield and purity of the final product. Another direction is the evaluation of (4-Methylsulfonyl-1,4-diazepan-1-yl)-(6-morpholin-4-ylpyridin-3-yl)methanone in combination with other cancer therapies, such as chemotherapy or immunotherapy. Additionally, further preclinical studies are needed to evaluate the safety and efficacy of (4-Methylsulfonyl-1,4-diazepan-1-yl)-(6-morpholin-4-ylpyridin-3-yl)methanone in animal models before it can be tested in clinical trials.
Métodos De Síntesis
The synthesis of (4-Methylsulfonyl-1,4-diazepan-1-yl)-(6-morpholin-4-ylpyridin-3-yl)methanone involves a multi-step process that includes the reaction of 4-methylsulfonyl-1,4-diazepan-1-amine with 6-bromo-4-(morpholin-4-yl)pyridine-3-carbaldehyde, followed by the addition of a methoxy group to the pyridine ring. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
(4-Methylsulfonyl-1,4-diazepan-1-yl)-(6-morpholin-4-ylpyridin-3-yl)methanone has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of several kinases, including AKT, PI3K, and mTOR, which are involved in cell growth, survival, and proliferation. (4-Methylsulfonyl-1,4-diazepan-1-yl)-(6-morpholin-4-ylpyridin-3-yl)methanone has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
(4-methylsulfonyl-1,4-diazepan-1-yl)-(6-morpholin-4-ylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O4S/c1-25(22,23)20-6-2-5-19(7-8-20)16(21)14-3-4-15(17-13-14)18-9-11-24-12-10-18/h3-4,13H,2,5-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNOQKQPVKTWIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCN(CC1)C(=O)C2=CN=C(C=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylsulfonyl-1,4-diazepan-1-yl)-(6-morpholin-4-ylpyridin-3-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(6-Methylpyridine-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7538698.png)
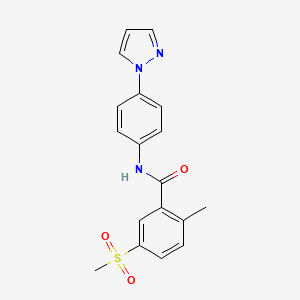

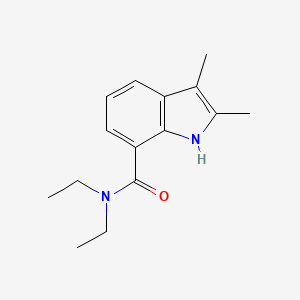
![N-[2-(2,3-dimethylanilino)-2-oxoethyl]-N-methyl-4-(2-oxopiperidin-1-yl)benzamide](/img/structure/B7538726.png)
![N-[3-(1,3,4-oxadiazol-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7538738.png)
![N-[2-(1,3-benzodioxol-5-yl)ethyl]-2-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B7538741.png)
![5-methyl-N-[3-[methyl(phenyl)sulfamoyl]phenyl]-1-phenylpyrazole-4-carboxamide](/img/structure/B7538755.png)
![6-[(2-thiophen-2-ylquinazolin-4-yl)amino]-4H-1,4-benzoxazin-3-one](/img/structure/B7538770.png)
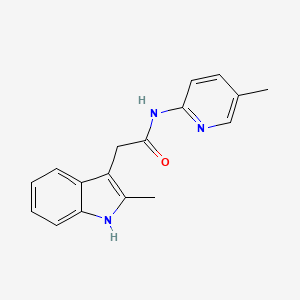
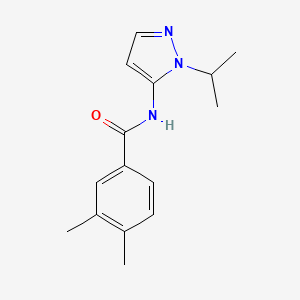
![N-[4-(1,2,4-triazol-1-yl)phenyl]benzamide](/img/structure/B7538793.png)
![5-[(5-Fluoroquinolin-8-yl)methylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7538799.png)